molecular formula C22H24BrNO3 B11362412 5-bromo-3-[2-(cyclopentyloxy)-3-methoxybenzyl]-1-methyl-1,3-dihydro-2H-indol-2-one

5-bromo-3-[2-(cyclopentyloxy)-3-methoxybenzyl]-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11362412
M. Wt: 430.3 g/mol
InChI Key: OOHJOBUXXFPCKC-UHFFFAOYSA-N
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Description

5-Bromo-3-{[2-(cyclopentyloxy)-3-methoxyphenyl]methyl}-1-methyl-2,3-dihydro-1H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole core with various functional groups, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-{[2-(cyclopentyloxy)-3-methoxyphenyl]methyl}-1-methyl-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available precursorsThe final step often involves the formation of the indolone ring through cyclization reactions under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-{[2-(cyclopentyloxy)-3-methoxyphenyl]methyl}-1-methyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

5-Bromo-3-{[2-(cyclopentyloxy)-3-methoxyphenyl]methyl}-1-methyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on various biological pathways and processes.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and viral infections.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-Bromo-3-{[2-(cyclopentyloxy)-3-methoxyphenyl]methyl}-1-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-{[2-(cyclopentyloxy)-3-methoxyphenyl]methyl}-1-methyl-2,3-dihydro-1H-indol-2-one is unique due to its specific combination of functional groups and the indole core. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C22H24BrNO3

Molecular Weight

430.3 g/mol

IUPAC Name

5-bromo-3-[(2-cyclopentyloxy-3-methoxyphenyl)methyl]-1-methyl-3H-indol-2-one

InChI

InChI=1S/C22H24BrNO3/c1-24-19-11-10-15(23)13-17(19)18(22(24)25)12-14-6-5-9-20(26-2)21(14)27-16-7-3-4-8-16/h5-6,9-11,13,16,18H,3-4,7-8,12H2,1-2H3

InChI Key

OOHJOBUXXFPCKC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=C(C(=CC=C3)OC)OC4CCCC4

Origin of Product

United States

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